Chiral Specificity: L-Enantiomer N-Acetylglycyl-L-leucine (CAS 180923-15-3) vs. D-Enantiomer (CAS 79780-43-1)
The stereochemistry of the leucine residue is a critical determinant of biological activity. The L-enantiomer, N-Acetylglycyl-L-leucine (CAS 180923-15-3), and the D-enantiomer, N-acetylglycyl-(R)-leucine (CAS 79780-43-1), are distinct chemical entities with different CAS numbers, molecular structures, and, critically, biological recognition. In a study evaluating the availability of leucine derivatives for growth in rats, N-acetyl-d-leucine was found to be devoid of any biological activity, while the L-enantiomer exhibited measurable activity [1].
| Evidence Dimension | Biological Activity (In Vivo Growth Support) |
|---|---|
| Target Compound Data | Measurable biological activity |
| Comparator Or Baseline | N-acetyl-d-leucine: Devoid of any activity |
| Quantified Difference | Binary (Active vs. Inactive) |
| Conditions | Rat growth model; comparison of N-acetyl derivatives of l- and dl-leucines |
Why This Matters
Procuring the correct L-enantiomer (CAS 180923-15-3) is essential for any experiment where biological recognition is required, as the D-enantiomer (CAS 79780-43-1) is biologically inert in this context, leading to false negative results.
- [1] M.R. Spivey Fox, G.M. Briggs. (1960). The availability of leucine derivatives for growth of rats. Archives of Biochemistry and Biophysics, 85(1): 169-173. View Source
